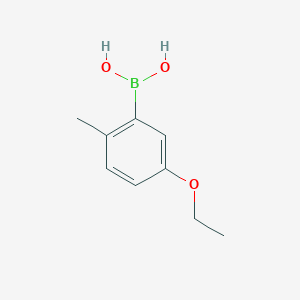

(5-Ethoxy-2-methylphenyl)boronic acid

Vue d'ensemble

Description

(5-Ethoxy-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with an ethoxy group at the 5-position and a methyl group at the 2-position. This compound is of interest due to its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxy-2-methylphenyl)boronic acid typically involves the reaction of 5-ethoxy-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

Reagents: 5-ethoxy-2-methylphenyl magnesium bromide, trimethyl borate, water.

Solvents: Anhydrous ether or tetrahydrofuran (THF).

Temperature: The reaction is usually carried out at low temperatures, around -78°C to 0°C, to ensure the stability of the Grignard reagent.

Hydrolysis: The reaction mixture is then hydrolyzed with water to yield the boronic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Ethoxy-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Oxidation: The boronic acid can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reduction of the boronic acid can yield the corresponding borane or boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water), temperature (80-100°C).

Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., methanol, water), temperature (room temperature to 50°C).

Reduction: Reducing agents (e.g., sodium borohydride), solvent (e.g., THF, ethanol), temperature (0-25°C).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Reduction: Borane or boronate esters.

Applications De Recherche Scientifique

Organic Synthesis

(5-Ethoxy-2-methylphenyl)boronic acid is a crucial building block in organic synthesis. It is particularly significant in the formation of carbon-carbon bonds through cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Key Features:

- Role in Cross-Coupling Reactions: Facilitates efficient formation of carbon-carbon bonds.

- Use in Pharmaceutical Development: Aids in synthesizing drug candidates targeting specific biological pathways.

Drug Development

In medicinal chemistry, this compound is instrumental in designing and optimizing drug candidates. Its ability to form stable complexes with various biological targets enhances its utility in drug discovery and development.

Case Study:

A study demonstrated the effectiveness of this compound in developing inhibitors for specific enzymes involved in cancer pathways. The compound's structural features allowed for modifications that improved potency and selectivity against target enzymes.

Material Science

This compound is also employed in material science for developing advanced materials such as polymers and nanomaterials. Its incorporation can enhance properties like conductivity and mechanical strength.

Applications:

- Conductive Polymers: Used to create materials with improved electrical properties.

- Nanocomposites: Enhances the strength and durability of nanomaterials used in various applications.

Bioconjugation

This compound plays a vital role in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is crucial for creating biosensors and targeted drug delivery systems.

Importance:

- Biosensor Development: Enhances the sensitivity and specificity of biosensors by allowing precise attachment of biological molecules.

- Targeted Drug Delivery: Improves the efficacy of drug delivery systems by enabling targeted action on specific cells or tissues.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Efficient carbon-carbon bond formation |

| Drug Development | Designing and optimizing drug candidates | Enhanced potency and selectivity |

| Material Science | Development of advanced materials | Improved conductivity and mechanical strength |

| Bioconjugation | Attachment of biomolecules to surfaces | Enhanced sensitivity in biosensors |

Mécanisme D'action

The mechanism of action of (5-Ethoxy-2-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the reactant. In Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. The molecular targets and pathways involved depend on the specific reaction and application.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (5-Methoxy-2-methylphenyl)boronic acid

- (5-Ethoxy-2-chlorophenyl)boronic acid

- (5-Ethoxy-2-fluorophenyl)boronic acid

Uniqueness

(5-Ethoxy-2-methylphenyl)boronic acid is unique due to the presence of both an ethoxy and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Activité Biologique

(5-Ethoxy-2-methylphenyl)boronic acid is a compound that has garnered attention for its various biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

This compound is a boronic acid derivative known for its stability and ease of synthesis. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry. The compound can be synthesized through the reaction of 5-ethoxy-2-methylphenol with boron reagents, which can be optimized to enhance yield and purity.

Antioxidant Activity

Research indicates that boronic acids, including this compound, exhibit significant antioxidant properties. A study demonstrated that phenyl boronic acid derivatives showed antioxidant activity comparable to established standards like α-tocopherol and butylated hydroxytoluene (BHT) . The antioxidant activity was assessed using various methods, including:

- DPPH Assay : Measures free radical scavenging ability.

- ABTS Assay : Evaluates the capacity to neutralize cation radicals.

- CUPRAC Assay : Tests the reducing power against copper ions.

These assays revealed that this compound has a potent ability to scavenge free radicals, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. A notable finding was that boronic acid derivatives could inhibit the growth of cancer cells while maintaining the viability of healthy cells. For instance, compounds similar to this compound were shown to reduce cell viability in prostate cancer cell lines significantly, with one study reporting a decrease to 33% viability at a concentration of 5 µM .

Table 1: Cytotoxic Effects on Cancer Cells

| Compound | Cell Line | IC50 (µM) | Viability (%) |

|---|---|---|---|

| B5 | Prostate Cancer | 5 | 33 |

| B7 | Prostate Cancer | 5 | 44 |

| This compound | MCF-7 Breast Cancer | 18.76 ± 0.62 | - |

Antimicrobial Activity

The antimicrobial properties of this compound have also been studied extensively. It has been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed in agar diffusion tests ranged from 7 mm to 13 mm, indicating moderate antibacterial efficacy .

Enzyme Inhibition

Boronic acids are known for their ability to inhibit certain enzymes, which can be beneficial in treating diseases such as diabetes and cancer. For example, studies have shown that similar compounds can inhibit acetylcholinesterase and butyrylcholinesterase with varying IC50 values, demonstrating their potential in enzyme modulation .

Table 2: Enzyme Inhibition Activities

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

Case Studies

Several case studies highlight the biological activity of boronic acids, including this compound:

- Cytotoxicity Study : A study involving MCF-7 breast cancer cells demonstrated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 18.76 µg/mL .

- Antioxidant Testing : In vitro tests showed that the compound had strong antioxidant capabilities with an IC50 value of around 0.14 µg/mL in DPPH assays .

- Enzyme Activity Assessment : The compound demonstrated high inhibitory activity against butyrylcholinesterase, suggesting potential applications in neurodegenerative disorders .

Propriétés

IUPAC Name |

(5-ethoxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCHKBZNYZCGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.